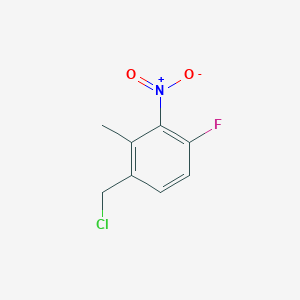
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO2. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene typically involves the chloromethylation of 4-fluoro-2-methyl-3-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions. The reaction is usually performed in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and higher yields. These methods often incorporate advanced catalysts and optimized reaction conditions to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products with high selectivity and yield .
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-fluoro-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Chloromethyl)-4-fluoro-3-nitrobenzene: Lacks the methyl group, which may affect its physical properties and reactivity.
1-(Chloromethyl)-4-methyl-3-nitrobenzene: Lacks the fluorine atom, leading to different electronic properties and reactivity.
The presence of the fluorine atom in this compound enhances its stability and reactivity compared to non-fluorinated analogs. The combination of functional groups in this compound makes it unique and versatile for various applications .
Propiedades
Fórmula molecular |
C8H7ClFNO2 |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-6(4-9)2-3-7(10)8(5)11(12)13/h2-3H,4H2,1H3 |
Clave InChI |
UYWKOAUUSHBGGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)
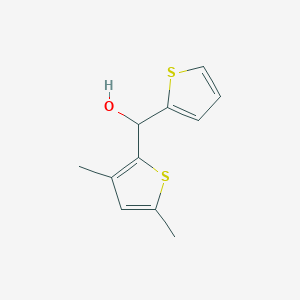
![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
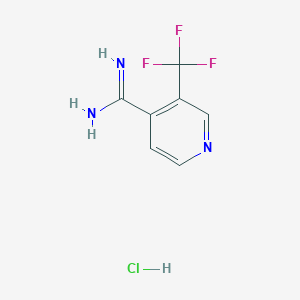
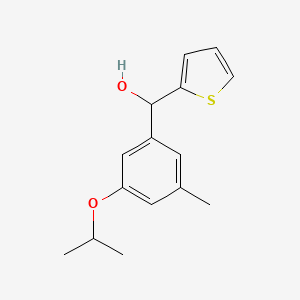

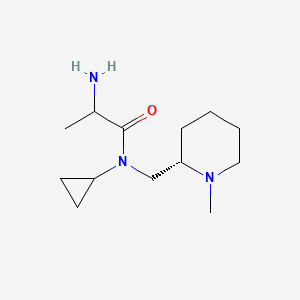
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
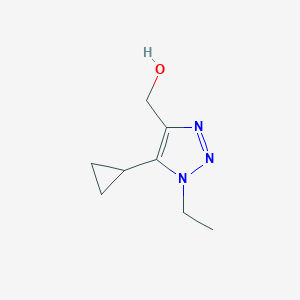
![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
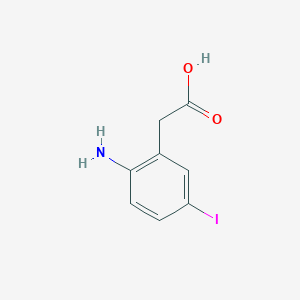
![tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B13083704.png)
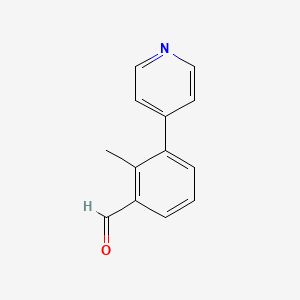
![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)
